![molecular formula C10H13N3O B1436252 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene CAS No. 1604386-47-1](/img/structure/B1436252.png)

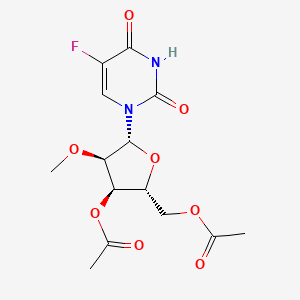

2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines, which are related to azides, can be achieved through various methods such as the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using the principles of molecular orbital theory. The electrons in the molecule are allowed to interact with more than one atomic nucleus at a time . The energy of the orbitals increases within a shell in the order s < p < d < f .Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by several factors. The Arrhenius equation, which describes the temperature dependence of reaction rates, suggests that high temperature and low activation energy favor larger rate constants, thus speeding up the reaction . The Reaction InChI (RInChI) extends the idea of the InChI, which provides a unique descriptor of molecular structures, towards reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its electron configuration. The electron configuration of an atom is the representation of the arrangement of electrons distributed among the orbital shells and subshells . The valence electrons, electrons in the outermost shell, are the determining factor for the unique chemistry of the element .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Taia et al. (2021) discusses the synthesis of 1,2,3-triazole derivatives containing the eugenol ring, a component structurally similar to 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene. This research focuses on click chemistry methods, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), highlighting its potential in creating novel compounds with various applications (Taia et al., 2021).

Corrosion Inhibition

- Negrón-Silva et al. (2013) synthesized 1,2,3-triazole derivatives, which demonstrate potential as acidic corrosion inhibitors for iron. This study suggests the possible use of similar compounds, like this compound, in protecting metals from corrosion (Negrón-Silva et al., 2013).

Chemical Structure Analysis

- The work of Verma et al. (2015) on 2-aminobenzene-1,3-dicarbonitriles, which are structurally related to this compound, involves in-depth electrochemical, thermodynamic, surface, and quantum chemical investigations. Such studies are essential for understanding the molecular structure and behavior of similar compounds (Verma et al., 2015).

Potential in Organic Synthesis

- Munro and Pauson (1978) explored the reduction and substitution reactions of azidobenzene and azidotoluene compounds, closely related to this compound. These findings could be relevant for understanding similar reactions in this compound, offering insights into its potential applications in organic synthesis (Munro & Pauson, 1978).

Propriétés

IUPAC Name |

2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-4-5-10(14-3)9(6-7)8(2)12-13-11/h4-6,8H,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOZSOGBQIDCBM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)[C@H](C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)

![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)